

# Experimental Design for Long-Term Centchroman Efficacy Studies: Application Notes and Protocols

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## Compound of Interest

Compound Name: Centchroman

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These application notes provide a comprehensive framework for designing and conducting long-term clinical studies to evaluate the efficacy and safety of **Centchroman** (Ormeloxifene), a non-steroidal, selective estrogen receptor modulator (SERM) used as a weekly oral contraceptive.

## Introduction

**Centchroman**, also known as Ormeloxifene, is a unique contraceptive agent that acts by preventing the implantation of the blastocyst in the endometrium.[1] Unlike hormonal contraceptives, it does not suppress ovulation or interfere with the hypothalamic-pituitary-ovarian axis.[1] Its long half-life of about 168 hours allows for a weekly dosing schedule. While **Centchroman** has been in use in India for decades, there is a recognized need for robust, long-term, and international studies to further establish its efficacy and safety profile.[2] This document outlines detailed protocols for conducting such studies, adhering to international standards for clinical trials of contraceptives.

## Experimental Design: A Phase IV, Multi-Center, Long-Term, Open-Label, Single-Arm Study

A prospective, long-term (e.g., 3-5 years) observational study is recommended to gather data on the real-world efficacy and safety of **Centchroman**.

### 2.1. Study Objectives

- Primary Objective: To determine the long-term contraceptive efficacy of **Centchroman** as measured by the Pearl Index.
- Secondary Objectives:
  - To evaluate the continuation and discontinuation rates of **Centchroman** use over the study period.
  - To characterize the long-term effects of **Centchroman** on menstrual cycle patterns.
  - To assess the long-term safety profile, including effects on endometrial health and bone mineral density.
  - To monitor for any other adverse events associated with long-term use.

### 2.2. Participant Enrollment Criteria

- Inclusion Criteria:
  - Healthy, sexually active, premenopausal women aged 18-45 years.
  - Desire for long-term contraception.
  - Willingness to comply with the study protocol and follow-up schedule.
  - Provision of written informed consent.
- Exclusion Criteria:
  - Known or suspected pregnancy.
  - Desire to conceive within the study period.
  - Contraindications to SERMs.

- History of thromboembolic disorders.
- Undiagnosed abnormal uterine bleeding.
- Current or recent use of hormonal contraceptives (requiring a washout period).
- Known infertility.

### 2.3. Study Drug and Dosing Regimen

- Drug: **Centchroman** (Ormeloxifene) 30 mg tablets.
- Dosing: 30 mg twice a week for the first 3 months, followed by 30 mg once a week thereafter.

## Data Presentation: Quantitative Summary Tables

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Contraceptive Efficacy of **Centchroman** in Long-Term Studies

Study Reference	Duration of Study (months)	Number of Participants	Pearl Index (per 100 woman-years)	Efficacy Rate (%)
Study A[2]	52	648	3.7	95.8
Study B[3]	12	146	2.05	-
Study C[4]	12	120	0.83	-
Study D[5][6]	12	100	1	-
Study E[7]	24	3139	0.7-2.1	-

Table 2: Discontinuation Rates and Reasons in Long-Term **Centchroman** Use

Study Reference	Duration of Study (months)	Overall Discontinuation Rate (%)	Reasons for Discontinuation (%)
Menstrual Irregularities			
Study F[3]	12	31.5	Delayed Cycles (Primary Reason)
Study G[5][6]	12	70.0	Delayed/Irregular Cycles (24%)
Study H[7]	24	40.9 (within first 3 months)	Menstrual Disturbances

Table 3: Menstrual Cycle Changes with Long-Term **Centchroman** Use

Study Reference	Duration of Study	Key Menstrual Changes Observed	Percentage of Participants Affected (%)
Study I[3]	12 months	Delayed menstrual cycle	15.06
Irregular menstrual cycle	10.95		
Study J[5][6]	12 months	Delayed menstrual cycle	17
Irregular menstrual cycle	7		
Study K[7]	24 months	Reduced menstrual flow (at 18 months)	60
Amenorrhea, heavy/irregular bleeding, spotting	-		

## Experimental Protocols

### 4.1. Contraceptive Efficacy Assessment

- Methodology: The primary efficacy endpoint will be the Pearl Index, calculated as the number of unintended pregnancies per 100 woman-years of use.
- Calculation: Pearl Index = (Number of unintended pregnancies x 1200) / Total months of exposure.
- Data Collection: Pregnancy will be assessed at each follow-up visit through self-reporting and confirmed by urine or serum pregnancy tests.

### 4.2. Long-Term Safety Monitoring

#### 4.2.1. Endometrial Health Assessment

- Rationale: As a SERM, **Centchroman** has tissue-selective effects on estrogen receptors. Long-term monitoring of the endometrium is crucial to assess for any potential estrogenic or anti-estrogenic effects.[\[8\]](#)
- Protocol:
  - Transvaginal Ultrasonography (TVUS): To be performed at baseline and annually to measure endometrial thickness. A mean endometrial thickness remaining stable (e.g.,  $6.54 \pm 2.49$  to  $7.80 \pm 1.97$  mm) is a positive safety indicator.[\[7\]](#)
  - Endometrial Biopsy: To be performed at baseline and if clinically indicated (e.g., persistent abnormal bleeding, endometrial thickness > 5 mm in postmenopausal women, or a pre-defined threshold in premenopausal women).
    - Procedure: A standard outpatient procedure using a Pipelle endometrial suction catheter.[\[9\]](#)
    - Histopathological Analysis: Biopsy samples will be fixed in formalin and sent for histopathological examination to assess for endometrial hyperplasia, polyps, or malignancy.[\[10\]](#)

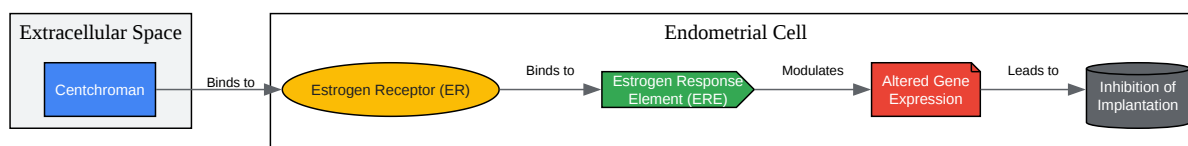
#### 4.2.2. Bone Mineral Density (BMD) Monitoring

- Rationale: SERMs can have estrogenic effects on bone, potentially preserving bone density. [11][12] Long-term studies are needed to confirm this beneficial effect.
- Protocol:
  - Dual-Energy X-ray Absorptiometry (DXA): To be performed at baseline and every two years at the lumbar spine and femoral neck.
  - Data Analysis: Changes in BMD will be compared to baseline values.

#### 4.2.3. Hormone Level Monitoring

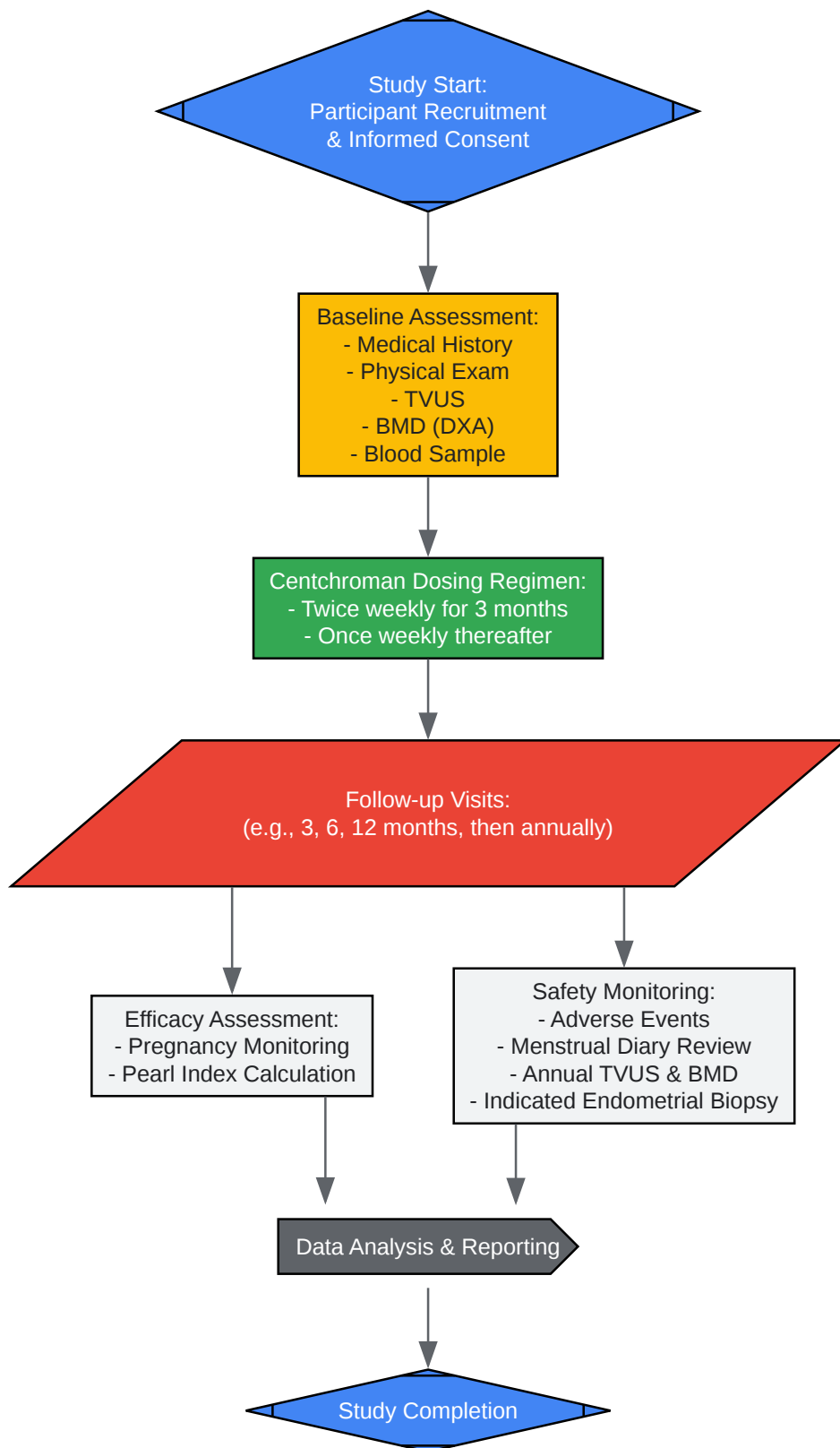
- Rationale: To confirm compliance and to study the pharmacokinetic profile of **Centchroman** over a long duration.
- Protocol:
  - Sample Collection: Serum samples will be collected at baseline and at specified intervals (e.g., annually).
  - Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be used for the simultaneous quantification of **Centchroman** and its metabolites, as well as endogenous hormones like estradiol and progesterone. [13][14][15][16][17]

## Mandatory Visualizations



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**Caption:** Simplified signaling pathway of **Centchroman** in endometrial cells.



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**Caption:** Experimental workflow for long-term **Centchroman** efficacy studies.

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